1-Aminoanthraquinone-2-carbonyl chloride
Description
Properties
CAS No. |
6470-88-8 |
|---|---|
Molecular Formula |
C15H8ClNO3 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
1-amino-9,10-dioxoanthracene-2-carbonyl chloride |
InChI |
InChI=1S/C15H8ClNO3/c16-15(20)10-6-5-9-11(12(10)17)14(19)8-4-2-1-3-7(8)13(9)18/h1-6H,17H2 |
InChI Key |
BIZVHVKTTCPVPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)Cl)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)Cl)N |
Other CAS No. |
6470-88-8 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Aminoanthraquinone 2 Carbonyl Chloride
Precursor Synthesis: Advanced Approaches to 1-Aminoanthraquinone-2-carboxylic Acid
The creation of 1-aminoanthraquinone-2-carboxylic acid is a critical step that involves intricate organic synthesis techniques. Due to the chemical properties of the anthraquinone (B42736) core, direct functionalization is often challenging, leading to the development of several multi-step, regioselective routes.
Direct carboxylation of the 1-aminoanthraquinone (B167232) scaffold at the 2-position is not a commonly reported high-yield strategy. The deactivating effect of the anthraquinone carbonyl groups makes electrophilic substitution reactions difficult. colab.ws Consequently, the synthesis of 1-aminoanthraquinone-2-carboxylic acid is typically achieved through indirect methods where the carboxylic acid group or a precursor is incorporated earlier in the synthetic sequence.
One prominent indirect route begins with the reduction of 1-nitro-anthraquinone-2-carboxylic acid. In a typical procedure, 1-nitro-anthraquinone-2-carboxylic acid is treated with a reducing agent like hydrazine (B178648) hydrate (B1144303) in an aqueous sodium hydroxide (B78521) solution. The reaction mixture is heated, and after a period of stirring, the product is precipitated by acidification. prepchem.com
While specific literature detailing the oxidation of 1-aminoanthraquinone-2-aldehyde to its corresponding carboxylic acid is scarce, the conversion of aromatic aldehydes to carboxylic acids is a well-established transformation in organic synthesis. Several reagents are capable of effecting this oxidation, though careful consideration must be given to the presence of the electron-donating amino group, which could be susceptible to oxidation.
Common and effective methods for this type of transformation include:
Pinnick Oxidation : This method uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, often in the presence of a chlorine scavenger like 2-methyl-2-butene. It is known for its mild conditions and high functional group tolerance, making it a strong candidate for oxidizing aldehydes without affecting sensitive groups. researchgate.net
Jones Oxidation : This involves using chromium trioxide (CrO₃) in aqueous sulfuric acid. While highly effective for converting aldehydes to carboxylic acids, it is a harsher method, and the strong oxidizing conditions and presence of acid could potentially lead to side reactions on the amino-substituted ring. libretexts.org
Oxone : A potassium peroxymonosulfate-based reagent, Oxone provides a mild and simple protocol for aldehyde oxidation, which could serve as a valuable alternative to traditional metal-mediated methods. organic-chemistry.org
Potassium Permanganate (KMnO₄) : This strong oxidant can convert aldehydes to carboxylic acids, but reaction conditions must be carefully controlled to avoid over-oxidation or reaction with the amino group.
Given the sensitive nature of the amino group, a mild approach such as the Pinnick oxidation would likely be the preferred method to selectively oxidize the aldehyde functionality in 1-aminoanthraquinone-2-aldehyde.
Modern synthetic efforts have focused on developing pathways that avoid hazardous reagents like mercury, which were used in older methods for producing 1-aminoanthraquinone derivatives. google.comgoogleapis.com A notable multi-step synthesis for 1-aminoanthraquinone carboxylic acid that bypasses such materials involves several key stages: google.comgoogle.comepo.org
Condensation : A 2-substituted benzoic acid is condensed with xylene. google.comchemicalbook.com
Oxidation : The methyl groups of the resulting 2-substituted-dimethylbenzophenone are oxidized to carboxylic acid groups, often using liquid-phase chemical oxidizing agents like potassium dichromate or through air oxidation. google.comepo.org
Ring Closure : The resulting benzophenone (B1666685) dicarboxylic acid undergoes an acid-catalyzed ring closure, typically using oleum (B3057394) in concentrated sulfuric acid, to form a 1-substituted anthraquinone carboxylic acid. google.comepo.org
Ammonolysis : The substituent at the 1-position (e.g., a chloro group) is replaced by an amino group by reacting the intermediate with ammonia. google.comgoogle.com This step yields the final precursor, 1-aminoanthraquinone-carboxylic acid.
This route is significant as it builds the desired functionality onto the rings before the final anthraquinone structure is fully formed, allowing for greater control over the final product structure.
The ability to synthesize the 2-carboxy derivative of 1-aminoanthraquinone relies heavily on the principles of regioselective functionalization. The anthraquinone nucleus has two benzene (B151609) rings, and the positions are not chemically equivalent due to the deactivating effect of the two carbonyl groups. colab.ws
Most functionalization methods for anthraquinones that involve building C-C bonds, such as Friedel-Crafts reactions, are generally not feasible unless strong activating groups (like hydroxyl or amino groups) are present on the scaffold. colab.ws Therefore, synthetic strategies often rely on installing functional groups in a specific order or using directing groups to achieve the desired regiochemistry. For instance, in the novel routes described previously, the substitution pattern is dictated by the starting materials (a 2-substituted benzoic acid and xylene) rather than by attempting to directly functionalize a pre-existing anthraquinone. google.com This strategic approach is fundamental to overcoming the inherent reactivity patterns of the anthraquinone core and achieving the synthesis of specifically substituted derivatives like 1-aminoanthraquinone-2-carboxylic acid.
Conversion of Carboxylic Acids to Acyl Chlorides: Mechanistic and Methodological Considerations
The final step in the synthesis of the title compound is the conversion of the carboxylic acid group of 1-aminoanthraquinone-2-carboxylic acid into a more reactive acyl chloride group. This is a standard transformation in organic chemistry, providing a highly reactive intermediate that can be used for further synthesis.
Several reagents can be employed to convert carboxylic acids to acyl chlorides. The choice of reagent can depend on the desired reaction conditions, the scale of the reaction, and the nature of the starting material. The reaction with 1-aminoanthraquinone-2-carboxylic acid would proceed by nucleophilic attack of the carboxylic acid's hydroxyl group on the chlorinating agent, followed by the displacement of the intermediate to form the acyl chloride.
Below is a comparative table of common chlorinating agents.
| Chlorinating Agent | Chemical Formula | Typical Conditions | Byproducts | Key Advantages & Considerations |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Neat or in a solvent, often at reflux. | SO₂(g), HCl(g) | Very common and effective. Gaseous byproducts are easily removed, simplifying purification. |
| Oxalyl Chloride | (COCl)₂ | Typically used with a catalytic amount of DMF in a solvent like DCM at room temperature. | CO(g), CO₂(g), HCl(g) | Milder than thionyl chloride and useful for sensitive substrates. The reaction is driven forward by the formation of gaseous byproducts. |
| Phosphorus Pentachloride | PCl₅ | Solid reagent, often used in the cold or at room temperature without a solvent. | POCl₃(l), HCl(g) | Highly reactive. The liquid byproduct, phosphorus oxychloride (POCl₃), must be separated from the product, usually by distillation. |
| Phosphorus Trichloride | PCl₃ | Liquid reagent. Reaction is less vigorous than with PCl₅. | H₃PO₃(s) | Requires a 3:1 molar ratio of carboxylic acid to PCl₃. The solid byproduct, phosphorous acid (H₃PO₃), must be separated. |
Optimization of Reaction Conditions for Yield and Purity
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For the preparation of 1-aminoanthraquinone-2-carbonyl chloride, thionyl chloride (SOCl₂) is a commonly utilized reagent. chemeurope.com The efficiency of this conversion is highly dependent on parameters such as temperature, reaction duration, and the stoichiometry of the reactants.
Research into the synthesis of acyl chlorides indicates that a slight excess of the chlorinating agent is often beneficial to drive the reaction to completion. The reaction progress is typically monitored to determine the optimal duration, ensuring full conversion of the carboxylic acid while minimizing the formation of potential byproducts from prolonged exposure to heat or reagents. Temperature control is crucial; reactions are often performed at a moderately elevated temperature to ensure a reasonable reaction rate without causing degradation of the sensitive aminoanthraquinone core.
Table 1: Representative Reaction Parameters for Acyl Chloride Formation
| Parameter | Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Byproducts (SO₂ and HCl) are gaseous, simplifying their removal from the reaction mixture. chemguide.co.uk |
| Stoichiometry | Molar excess of thionyl chloride | Ensures complete conversion of the starting carboxylic acid. |
| Temperature | Moderate heating | Balances reaction rate against potential thermal degradation of the product. |
| Reaction Time | Monitored to completion | Prevents the formation of impurities due to extended reaction times or incomplete conversion. |
Solvent Effects and Catalysis in Acyl Chloride Formation
The choice of solvent is critical in the synthesis of a reactive compound like this compound. The solvent must be inert to both the thionyl chloride and the acyl chloride product. In many preparations, an excess of thionyl chloride itself can serve as the solvent, eliminating the need for an additional component. chemguide.co.uk Alternatively, high-boiling point inert organic solvents may be used.
Catalysis is frequently employed to accelerate the rate of acyl chloride formation. A catalytic amount of N,N-dimethylformamide (DMF) is widely used in conjunction with thionyl chloride. wikipedia.orgyoutube.com The mechanism involves the initial reaction of thionyl chloride with DMF to form the Vilsmeier reagent, a highly reactive iminium salt. wikipedia.org This intermediate is a more potent acylating agent than thionyl chloride alone and reacts more efficiently with the carboxylic acid to generate the desired acyl chloride, regenerating the DMF catalyst in the process. wikipedia.org The use of a catalyst can allow for milder reaction conditions and improved yields. youtube.com
Isolation and Purification Techniques for Reactive Acyl Chlorides
The isolation and purification of this compound are challenging due to its high reactivity, particularly its sensitivity to moisture. chemeurope.com All procedures must be conducted under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.
Following the reaction, the first step in isolation is the removal of volatile byproducts and any excess thionyl chloride. This is typically achieved through distillation, often under reduced pressure to avoid high temperatures that could decompose the product. chemguide.co.uklibretexts.org The low boiling point of thionyl chloride (76 °C) facilitates its removal by this method. wikipedia.org
The resulting crude solid product may contain non-volatile impurities. Purification is commonly achieved by recrystallization from a suitable dry, inert solvent. The selection of the recrystallization solvent is critical: it must dissolve the acyl chloride at an elevated temperature and allow it to crystallize upon cooling, while leaving impurities either dissolved or insoluble. The purified solid is then collected by filtration, washed with a small amount of the cold, dry solvent, and thoroughly dried under vacuum to remove any residual solvent. The purity of the final product can be confirmed through analytical techniques such as melting point determination and spectroscopic analysis.
Chemical Reactivity and Reaction Mechanisms of 1 Aminoanthraquinone 2 Carbonyl Chloride
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org For acyl chlorides like 1-aminoanthraquinone-2-carbonyl chloride, this reaction is particularly facile. The mechanism typically proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: A nucleophile adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orgbyjus.com
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. masterorganicchemistry.comyoutube.com
The high reactivity of the acyl chloride group allows these reactions to occur with a wide range of nucleophiles, including neutral and negatively charged species, often under mild conditions. libretexts.orgchemguide.co.uk
Amidation Reactions for Diverse Anthraquinone (B42736) Amides
The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of 1-aminoanthraquinone-2-carboxamides. This amidation reaction is a classic example of nucleophilic acyl substitution. hud.ac.uk
When this compound is treated with a primary (R-NH₂) or secondary (R₂NH) amine, the corresponding N-substituted or N,N-disubstituted 1-aminoanthraquinone-2-carboxamide is formed. These reactions are typically rapid and high-yielding. hud.ac.uk The reaction usually proceeds by adding the acyl chloride to a solution of the amine, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride (HCl) byproduct. hud.ac.uk
The synthesis of various substituted aminoanthraquinones is of significant interest for creating dyes and biologically active molecules. nih.govresearchgate.net The use of this compound provides a direct route to amide derivatives.
Table 1: Examples of N-Substituted Anthraquinone Carboxamide Synthesis
| Amine Reactant | Product |
|---|---|
| Aniline | N-phenyl-1-aminoanthraquinone-2-carboxamide |
| Benzylamine | N-benzyl-1-aminoanthraquinone-2-carboxamide |
| Pyrrolidine | 1-amino-2-(pyrrolidine-1-carbonyl)anthraquinone |
This table is illustrative, based on the general reactivity of acyl chlorides with amines. hud.ac.uk
The bifunctional nature of this compound, possessing both an amine and a reactive acyl chloride, presents opportunities for constructing heterocyclic systems. Intramolecular reactions or reactions with other bifunctional reagents can lead to the formation of new rings fused to the anthraquinone core. For example, reaction with a molecule containing both a nucleophilic group (to react with the acyl chloride) and an electrophilic group (to react with the 1-amino group) could facilitate cyclization. While specific examples starting directly from this compound are not prevalent in the provided literature, the synthesis of novel heterocyclic systems from aminoanthraquinone precursors is a known strategy. researchgate.net
Esterification with Various Alcohols and Phenols
This compound reacts readily with alcohols and phenols to yield the corresponding esters. This esterification is another example of nucleophilic acyl substitution. libretexts.org The reaction with alcohols is typically vigorous at room temperature. chemguide.co.uk
Phenols, while being less nucleophilic than aliphatic alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, still react efficiently with highly reactive acyl chlorides. youtube.com The reaction can be facilitated by converting the phenol (B47542) to its more nucleophilic phenoxide salt using a base. niscpr.res.in
Table 2: Esterification Products from this compound
| Reactant | Product |
|---|---|
| Ethanol | Ethyl 1-aminoanthraquinone-2-carboxylate |
| Isopropanol | Isopropyl 1-aminoanthraquinone-2-carboxylate |
| Phenol | Phenyl 1-aminoanthraquinone-2-carboxylate |
This table is illustrative, based on the established reactivity of acyl chlorides with alcohols and phenols. chemguide.co.ukniscpr.res.in
Reactions with Amines and Diamines: Polyamide and Polymer Precursor Synthesis
The structure of this compound, containing both an amino group and an acyl chloride group, makes it a suitable AB-type monomer for polycondensation reactions. The amino group of one monomer can react with the acyl chloride group of another, leading to the formation of a polyamide chain with the anthraquinone moiety as a repeating unit. This process would generate hydrogen chloride as a byproduct.
The synthesis of polyamides via the reaction of diamines with diacyl chlorides is a well-established industrial process. Similarly, the catalytic dehydrogenative coupling of diols and diamines is another route to polyamides. researchgate.net By analogy, the self-condensation of this compound or its co-polymerization with other monomers (e.g., diamines or diacyl chlorides) could be used to synthesize novel polyamides incorporating the rigid and chromophoric anthraquinone structure. These polymers may exhibit unique thermal properties and coloration.
Friedel-Crafts Acylation and Related Carbonyl Additions
Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.uk In this context, this compound can act as the acylating agent to introduce the 1-aminoanthraquinone-2-carbonyl group onto another aromatic molecule.
Chemoselectivity and Regioselectivity in Reactions Involving Multiple Functional Groups
The reactivity of this compound is governed by the interplay of its three key structural components: the anthraquinone core, the primary amino (-NH₂) group at position 1, and the acyl chloride (-COCl) group at position 2. This arrangement presents multiple reactive sites, making chemoselectivity and regioselectivity crucial considerations in its chemical transformations.
Chemoselectivity
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary competition is between the nucleophilic amino group and the highly electrophilic acyl chloride group.
Reactions with Nucleophiles : The acyl chloride is an exceptionally reactive functional group, readily undergoing nucleophilic acyl substitution. In the presence of a nucleophile (such as an alcohol, amine, or water), the reaction will overwhelmingly occur at the carbonyl carbon of the acyl chloride. The amino group on the anthraquinone ring is significantly less nucleophilic than the incoming reactant and generally does not interfere. Common transformations include the formation of esters, amides, and carboxylic acids. These reactions are typically rapid and can often proceed without heating. For instance, reactions with alcohols are often complete in seconds at room temperature. A base like triethylamine is frequently added to neutralize the hydrochloric acid (HCl) byproduct.
Interactive Table: Chemoselective Reactions with Nucleophiles
This table outlines the expected products from the chemoselective reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Class | Product Functional Group | Resulting Compound Class |
|---|---|---|---|
| R'-OH | Alcohol | Ester (-COOR') | 1-Aminoanthraquinone-2-carboxylates |
| R'-NH₂ | Primary Amine | Amide (-CONHR') | N-substituted-1-aminoanthraquinone-2-carboxamides |
Regioselectivity
Regioselectivity concerns the specific position at which a reaction occurs on the molecule's core structure. For this compound, this is most relevant during electrophilic substitution reactions on the anthraquinone nucleus.
Electrophilic Aromatic Substitution : The anthraquinone system itself is electron-deficient due to the two deactivating carbonyl groups, which generally hinders electrophilic substitution reactions. colab.ws However, the presence of the powerful electron-donating amino group at the C1-position strongly activates the ring to which it is attached. This activating influence directs incoming electrophiles to specific positions. The substitution occurs preferentially at the C4 position (para to the amino group), which is sterically accessible and electronically enriched. This directing effect is a well-established principle in anthraquinone chemistry. colab.wswikipedia.org For example, the synthesis of the important dye intermediate, bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), involves the sulfonation and subsequent bromination of 1-aminoanthraquinone (B167232), with the bromine adding to the C4 position. wikipedia.org
Theoretical Studies on Reaction Pathways and Intermediate Stability
While specific theoretical studies on this compound are not widely published, computational methods like Density Functional Theory (DFT) provide a powerful framework for understanding its reactivity. Such studies on analogous systems, like other quinones and carbonyl compounds, establish a clear precedent for the insights that can be gained. colab.wsrsc.orgias.ac.in
Reaction Pathways : Theoretical calculations can be used to model the energy profile of reactions involving this compound. For nucleophilic substitution at the acyl chloride, computational studies could elucidate the precise mechanism, determining whether it proceeds through a concerted pathway or a stepwise pathway involving a tetrahedral intermediate. By calculating the activation barriers for different potential pathways, the most likely mechanism can be identified. ias.ac.in
Prediction of Regioselectivity : Computational chemistry is particularly useful for predicting and explaining regioselectivity. rsc.org By calculating the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) across the anthraquinone ring system, the positions most susceptible to electrophilic attack can be identified. colab.ws Such calculations would confirm that the electron-donating amino group at C1 increases the electron density primarily at the C2 and C4 positions. Since C2 is already substituted, these models would predict that an electrophile would preferentially attack the C4 position, which is consistent with experimental observations in related anthraquinone compounds. colab.wswikipedia.org
Derivatization and Functionalization Strategies Utilizing 1 Aminoanthraquinone 2 Carbonyl Chloride
Synthesis of Complex Anthraquinone (B42736) Chromophores and Ligands
The inherent chromophoric nature of the anthraquinone skeleton is often enhanced and tuned through the addition of other functional groups. The parent amine, 1-aminoanthraquinone (B167232), serves as a crucial starting point for creating sophisticated dyes and ligands.
While 1-Aminoanthraquinone-2-carbonyl chloride itself is primed for amidation reactions, its parent amine, 1-aminoanthraquinone, is extensively used to generate azo compounds and Schiff bases, which are significant classes of chromophores.
Azo Compounds: The primary amino group of 1-aminoanthraquinone can be readily diazotized using reagents like sodium nitrite (B80452) in the presence of acid. researchgate.netmdpi.com The resulting diazonium salt is a versatile intermediate that can be coupled with various aromatic compounds (couplers) to form intensely colored azo dyes. researchgate.netgoogle.com For instance, coupling the diazonium salt of 1-aminoanthraquinone with o-Salicylaldehyde yields an azo derivative that can be further modified. researchgate.netmdpi.com The choice of coupling partner significantly influences the final color and properties of the dye, with shifts in absorption wavelength being predictable based on the electronic nature of the coupler. google.com
Schiff Bases: Schiff bases are another important class of derivatives formed from 1-aminoanthraquinone. These are synthesized through the condensation reaction between the primary amino group of 1-aminoanthraquinone and various aldehydes or ketones. chemspider.comnih.gov This reaction is often catalyzed and can proceed under mild, solvent-free conditions. chemspider.comnih.gov The resulting imine (or azomethine) group extends the conjugation of the anthraquinone system, impacting its photophysical properties. mdpi.comrsc.org A wide variety of carbonyl compounds can be used, leading to a large library of Schiff base derivatives with diverse functionalities. chemspider.com
| Derivative Type | Reactant | Key Reaction | Reference |
|---|---|---|---|
| Azo Compound | 1-Aminoanthraquinone + NaNO₂/HCl, then a coupling agent (e.g., o-Salicyladehyde) | Diazotization followed by Azo Coupling | researchgate.netmdpi.com |
| Schiff Base | 1-Aminoanthraquinone + Carbonyl Compound (Aldehyde/Ketone) | Condensation | chemspider.comnih.gov |
The structure of aminoanthraquinones lends itself to the formation of ordered, non-covalent assemblies. In the solid state, related molecules like 1-aminoanthraquinone organize into extensive supramolecular architectures. tcichemicals.com These structures are primarily directed by intermolecular hydrogen bonds, specifically between the amino group's hydrogen atoms and the carbonyl oxygen atoms of adjacent molecules (N-H···O). tcichemicals.com These hydrogen bonds link the molecules into infinite chains, which are then further stabilized and stacked into layers through face-to-face π-π interactions and C-H···π interactions, creating well-defined motifs like the characteristic herring-bone pattern. tcichemicals.com The ability to form such organized structures is crucial for applications in materials science, including the development of organic semiconductors and pigments.
Construction of Polymeric and Macromolecular Systems
Design and Synthesis of Anthraquinone-Based Conjugates
The anthraquinone scaffold can be conjugated to biomolecules to create hybrid structures with novel functions. Research has demonstrated the synthesis of anthraquinone derivatives conjugated with peptide analogues. In these studies, mono- or bis-substituted aminoanthraquinone derivatives were linked to epitopes of Myelin Basic Protein (MBP) and an inhibitor of the IL-2Rβ receptor. The conjugation is typically achieved in the liquid phase, using standard peptide coupling agents like N,N'-Dicyclohexyl-carbodiimide (DCC) to form a stable amide bond between the anthraquinone derivative and the peptide. This approach combines the properties of the anthraquinone unit with the biological specificity of the peptide, opening avenues for developing new immunomodulatory agents.
| Conjugated Moiety | Anthraquinone Starting Material | Coupling Method | Potential Application | Reference |
|---|---|---|---|---|
| Peptide analogues of MBP and IL-2Rβ | Mono and 1,4 bis-ethylene-diamine substituted anthraquinone | Liquid phase synthesis with DCC as coupling agent | Immunotherapy for Multiple Sclerosis |
Development of Novel Heterocyclic Rings Fused to the Anthraquinone Core
The anthraquinone skeleton can serve as a foundation for building more complex, polycyclic heterocyclic systems. By starting with substituted anthraquinones, additional rings can be fused to the core structure. For instance, amino-substituted 1,4-anthracenediones can undergo condensation with β-dicarbonyl compounds in the presence of an oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) to form naphtho[2,3-f]indole-4,11-diones, effectively fusing a pyrrole (B145914) ring to the system. In other work, Schiff bases derived from 2-aminoanthraquinone (B85984) have been used as precursors to synthesize novel β-lactam-anthraquinone hybrids via a [2+2] ketene-imine cycloaddition (Staudinger reaction). This strategy of ring fusion significantly alters the electronic properties and steric profile of the parent molecule, leading to new compounds with potential applications as antineoplastic or antimicrobial agents.
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Analysis for Structural Confirmation
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups within 1-Aminoanthraquinone-2-carbonyl chloride. The spectrum is dominated by the vibrational modes of the amino group, the quinone carbonyls, and the newly introduced carbonyl chloride group.
The amino group (-NH₂) typically exhibits two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretching vibration. The presence of these two bands is a clear indicator of a primary amine.
The carbonyl chloride group (-COCl) is characterized by a strong and sharp absorption band at a relatively high wavenumber, typically in the range of 1770-1815 cm⁻¹. uobabylon.edu.iqblogspot.comlibretexts.org This high frequency is due to the strong electron-withdrawing effect of the chlorine atom. Conjugation with the anthraquinone (B42736) ring system is expected to lower this frequency slightly.
The anthraquinone moiety itself presents strong C=O stretching bands for the quinone carbonyls, typically observed around 1670-1630 cm⁻¹. Intramolecular hydrogen bonding between the amino group at position 1 and the adjacent quinone carbonyl at C9 can cause a red shift (lower frequency) of this particular carbonyl absorption. Aromatic C=C stretching vibrations from the fused rings are expected in the 1600-1400 cm⁻¹ region.
Expected FTIR Data for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Asymmetric Stretch | ~3450 | Amino (-NH₂) |
| N-H Symmetric Stretch | ~3350 | Amino (-NH₂) |
| C=O Stretch | ~1780 | Carbonyl Chloride (-COCl) |
| C=O Stretch (Quinone) | ~1670 (free) & ~1640 (H-bonded) | Anthraquinone |
| Aromatic C=C Stretch | 1600-1400 | Aromatic Rings |
NMR spectroscopy is indispensable for elucidating the precise arrangement of protons and carbons in the molecular skeleton of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the protons of the amino group. The protons on the anthraquinone core will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons of the unsubstituted benzene (B151609) ring (positions 5, 6, 7, and 8) will likely appear as a complex multiplet. The protons at positions 3 and 4 will also be in this region, with their exact chemical shifts influenced by the adjacent amino and carbonyl chloride groups. The amino group protons are expected to produce a broad singlet, the chemical shift of which can be concentration and solvent dependent. For the parent 1-aminoanthraquinone (B167232), the aromatic protons appear in distinct regions, and similar patterns are expected for the carbonyl chloride derivative. researchgate.netchemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbons of the quinone and the carbonyl chloride group will resonate at low field (downfield), typically in the range of δ 160-190 ppm. The carbonyl chloride carbon is expected to be in the lower end of this range (around 165-170 ppm). The two quinone carbonyls (C9 and C10) will likely have distinct chemical shifts, with the C9 carbonyl, which is peri to the amino group, appearing at a different shift compared to the C10 carbonyl. The aromatic carbons will produce a series of signals in the δ 110-150 ppm region. The carbon bearing the amino group (C1) will be shifted upfield due to the electron-donating effect of the nitrogen, while the carbon attached to the carbonyl chloride group (C2) will be shifted downfield.
Expected ¹H and ¹³C NMR Chemical Shift Ranges:
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |
| Amino Protons (-NH₂) | Variable (broad singlet) | - |
| Quinone Carbonyls (C=O) | - | 180 - 190 |
| Carbonyl Chloride (C=O)Cl | - | 165 - 170 |
Further structural confirmation and unambiguous assignment of all proton and carbon signals can be achieved through two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Dynamic NMR studies could be applicable to investigate the rotational barrier around the C2-C(O)Cl bond. Due to potential steric hindrance between the carbonyl chloride group and the peri-proton at H3, there might be restricted rotation at lower temperatures. This could lead to the observation of distinct conformers on the NMR timescale, resulting in the broadening or splitting of signals for the protons and carbons near the C2 position. However, at room temperature, it is likely that rotation is fast, leading to averaged signals. No specific studies on the dynamic NMR of this compound are readily available in the literature.
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its structural confirmation.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the exact molecular formula of this compound (C₁₅H₈ClNO₃). The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition.
Fragmentation Pathway Analysis: In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺˙) is expected to be observed. The fragmentation pattern will likely involve the loss of the chlorine atom and the carbonyl chloride group. A common fragmentation pathway for anthraquinones involves the sequential loss of carbon monoxide (CO) molecules from the quinone ring. nih.gov The presence of the amino group can also influence the fragmentation, potentially leading to the formation of ions containing the aminoanthraquinone core. The acylium ion, [M-Cl]⁺, is expected to be a prominent peak. libretexts.org
Expected Fragmentation Peaks in Mass Spectrum:
| m/z | Identity |
| [M]⁺˙ | Molecular Ion |
| [M-Cl]⁺ | Loss of Chlorine atom |
| [M-COCl]⁺ | Loss of Carbonyl chloride group |
| [M-CO]⁺˙ | Loss of Carbon Monoxide |
| [M-2CO]⁺˙ | Loss of two Carbon Monoxide molecules |
UV-Vis spectroscopy provides insights into the electronic structure of the conjugated system of this compound. The spectrum of anthraquinone derivatives typically shows several absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov
Expected UV-Vis Absorption Maxima (λmax):
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 250 - 350 |
| n → π (charge transfer band) | 400 - 500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
X-ray Crystallography for Solid-State Structural Determination
For a related anthraquinone derivative, diffraction data were collected at a low temperature (160 K) to minimize thermal vibrations, using Cu-Kα radiation (λ = 1.54184 Å). mdpi.com The structure was solved using direct methods and refined using least-squares minimization. mdpi.com A key feature observed in the crystal structure of this related compound was the presence of strong π–π stacking interactions between the anthraquinone systems, which led to the formation of molecular stacks. mdpi.com Such intermolecular interactions are crucial in determining the solid-state properties of the material.
Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters for a Related Anthraquinone Derivative mdpi.com
| Parameter | Value |
| Diffractometer | Rigaku, XtaLAB Synergy, Dualflex, HyPix |
| Radiation | Cu-Kα (λ = 1.54184 Å) |
| Temperature | 160 K |
| Structure Solution | Direct Methods (SIR2011) |
| Refinement | ShelXL, least squares minimization |
| Hydrogen Atoms | Refined in anisotropic approximation |
This table illustrates typical parameters for an X-ray crystallography experiment on a related anthraquinone compound and is for demonstrative purposes.
Advanced Chromatographic and Separation Techniques for Purity Assessment
The purity of this compound is critical for its subsequent use in synthesis and other applications. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of such compounds.
Derivatization is a common strategy in HPLC to enhance the detectability of analytes. Anthraquinone-2-carbonyl chloride itself has been utilized as a derivatization reagent for alcohols, imparting electron affinity and improving detection in liquid chromatography-mass spectrometry (LC/MS). nih.gov This highlights the reactive nature of the carbonyl chloride group and the suitability of the anthraquinone moiety for detection.
In a study focused on the determination of amines, anthraquinone-2-carbonyl chloride was used as a derivatizing agent. nii.ac.jp The resulting anthraquinone-tagged amines were separated using an HPLC system. The separation was achieved on an ODS (Octadecylsilane) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an imidazole (B134444) trifluoroacetic acid buffer at pH 7. nii.ac.jp The study found that an acetonitrile percentage of 60% provided good separation of the derivatized amines. nii.ac.jp
The purity of a sample of this compound would be assessed by dissolving it in a suitable solvent and injecting it into an HPLC system. The resulting chromatogram would ideally show a single major peak corresponding to the compound. The presence of other peaks would indicate impurities, and their peak areas relative to the main peak would provide a quantitative measure of the purity.
Table 2: Illustrative HPLC Conditions for the Analysis of Anthraquinone Derivatives nii.ac.jp
| Parameter | Condition |
| Stationary Phase | ODS (Octadecylsilane) Column |
| Mobile Phase | Acetonitrile / Imidazole Trifluoroacetic Acid Buffer (pH 7) |
| Detection | UV or Chemiluminescence (post-derivatization) |
This table provides an example of HPLC conditions used for the separation of compounds structurally related to this compound.
Further research has demonstrated the use of HPLC with online UV irradiation and luminol (B1675438) chemiluminescence detection for anthraquinone-tagged amines, showcasing the versatility of chromatographic methods for sensitive detection. nii.ac.jp The optimization of derivatization conditions, such as reagent concentration and buffer pH, is crucial for achieving accurate and reproducible results. nii.ac.jp
Theoretical and Computational Chemistry Studies of 1 Aminoanthraquinone 2 Carbonyl Chloride and Its Derivatives
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the fundamental properties of anthraquinone (B42736) derivatives. researchgate.net These methods offer a balance between computational cost and accuracy for predicting the behavior of medium to large-sized molecules.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.com A smaller gap generally implies higher reactivity and easier electronic transitions. irjweb.com
In anthraquinone derivatives, the HOMO and LUMO are typically π-type orbitals delocalized over the tricyclic aromatic system. The introduction of substituents like the amino (-NH₂) group (an electron-donating group) and the carbonyl chloride (-COCl) group (an electron-withdrawing group) at positions 1 and 2, respectively, significantly modulates the electronic structure. The amino group tends to raise the HOMO energy level, while the carbonyl chloride group lowers the LUMO energy level. This combined effect is expected to reduce the HOMO-LUMO gap of 1-aminoanthraquinone-2-carbonyl chloride compared to the unsubstituted anthraquinone core.
Computational studies on related anthraquinone derivatives using DFT methods have quantified these effects. The analysis of the HOMO-LUMO structure helps in understanding the charge transfer characteristics within the molecule. nih.gov For instance, the electronic transition from the HOMO to the LUMO often corresponds to a π→π* transition. researchgate.net
Table 1: Calculated HOMO-LUMO Energy Gaps for Related Anthraquinone Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Anthraquinone (AQ) | DFT | -6.99 | -2.79 | 4.20 | researchgate.net |
| Anthraquinone-Thiophene (AQTh) | DFT | -5.88 | -2.78 | 3.10 | researchgate.net |
| 1-Aminoanthraquinone (B167232) | Estimated | - | - | < 4.20 | chemicalbook.com |
| Imidazole (B134444) Derivative | B3LYP/6-311+G(d,P) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.org They are invaluable for predicting how molecules will interact and for identifying sites susceptible to electrophilic or nucleophilic attack. libretexts.orgresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack.
For this compound, the MEP map would show:
Negative Potential: Concentrated around the oxygen atoms of the quinone and carbonyl chloride groups, and to a lesser extent, the nitrogen atom of the amino group, due to their high electronegativity. These are the primary sites for interactions with electrophiles or for hydrogen bonding.
Positive Potential: Located around the hydrogen atoms of the amino group and potentially on the carbon atom of the carbonyl chloride group, making it a prime target for nucleophiles.
Understanding this charge distribution is crucial for predicting intermolecular interactions, such as hydrogen bonding and crystal packing, as well as for rationalizing the molecule's role in chemical reactions. researchgate.net
Time-dependent Density Functional Theory (TD-DFT) has become a standard method for accurately predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For anthraquinone dyes, TD-DFT calculations can model the vibrationally resolved absorption spectra, providing insight into the observed colors and electronic transitions. acs.org Studies have shown that the choice of the functional, such as PBE0, B3LYP, CAM-B3LYP, or ωB97XD, can significantly influence the accuracy of the predicted transition energies and band shapes. acs.orgnih.gov The ωB97XD functional has been noted as a good compromise for achieving both accurate positions and intensities of different spectral bands for anthraquinones. acs.org
In addition to UV-Vis spectra, quantum chemical calculations can predict other spectroscopic parameters. The structures of synthesized 4-substituted 1-amino-9,10-anthraquinones have been confirmed using LC/MS and ¹³C and ¹H NMR data, and such experimental data can be corroborated by computational predictions. nih.gov DFT calculations can provide theoretical NMR chemical shifts, which, when compared with experimental data, help to confirm the molecular structure.
Table 2: Spectroscopic Parameters Predictable via Computational Methods
| Spectroscopic Technique | Computational Method | Predicted Parameters | Relevance |
| UV-Vis Spectroscopy | TD-DFT | Absorption Wavelengths (λ_max), Oscillator Strengths, Vibronic Coupling | Understanding color, electronic transitions (e.g., π→π*) researchgate.netacs.org |
| NMR Spectroscopy | DFT (GIAO method) | Chemical Shifts (δ) for ¹H, ¹³C | Structural elucidation and confirmation nih.gov |
| Infrared (IR) & Raman Spectroscopy | DFT | Vibrational Frequencies, Normal Modes | Identification of functional groups and molecular structure nih.gov |
This table summarizes the application of computational methods in predicting key spectroscopic data for anthraquinone derivatives.
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, identifying intermediates, and characterizing transition states. While specific studies on the reaction mechanisms of this compound are not prominent in the provided results, the methodologies can be inferred from studies on similar systems.
For example, the synthesis of aminoanthraquinones often involves steps like ammonolysis, which has been modeled to gain a deeper understanding of the process. mdpi.com Similarly, the reaction of hydroxymethylanthraquinone derivatives with thionyl chloride has been studied, revealing that the reaction products depend on substituents and temperature, with mechanisms that could be further elucidated through transition state analysis. researchgate.net Such analyses involve locating the transition state structure on the potential energy surface and calculating the activation energy barrier, which provides critical insights into the reaction kinetics. For other chemical systems, computational methods like CASSCF and MP2-CAS have been used to model photochemical decarbonylation reactions, demonstrating the ability to trace complex reaction profiles. researchgate.net
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The three-dimensional structure and intermolecular interactions of this compound dictate its physical properties and behavior in condensed phases. Conformational analysis helps identify the most stable arrangement of the molecule. A key feature in 1-aminoanthraquinone derivatives is the potential for a strong intramolecular hydrogen bond between the amino group (-NH₂) at position 1 and the adjacent quinone carbonyl group at position 9. This interaction contributes significantly to the planarity and stability of the molecule. researchgate.net
In the solid state, intermolecular interactions are dominant. These include:
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen atoms can act as acceptors, leading to the formation of extensive hydrogen bond networks.
π-π Stacking: The planar, electron-rich anthraquinone core is prone to π-π stacking interactions, where aromatic rings align face-to-face or face-to-edge. These interactions are crucial in the crystal packing of anthraquinone derivatives. nih.gov
Computational methods can be used to model these interactions and predict the most stable crystal structures and conformations. researchgate.net
Molecular Dynamics Simulations for Solution and Solid-State Behavior
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into dynamic processes that are inaccessible to static quantum chemical calculations. youtube.com By simulating the motions of atoms and molecules over time, MD can predict macroscopic properties from microscopic interactions.
For a molecule like this compound, MD simulations can be applied to:
Solution Behavior: Model the solvation of the molecule in different solvents, examining the structure of the solvation shell and the dynamics of solvent molecules around the solute.
Conformational Dynamics: Observe how the molecule flexes and changes its conformation in solution. Studies on related anthraquinone intercalators with flexible side chains have used MD to understand how binding to macromolecules like DNA reduces conformational space. nih.gov
Intermolecular Association: Simulate the aggregation and self-assembly of molecules in solution, driven by forces like hydrogen bonding and π-π stacking.
MD simulations can thus bridge the gap between the properties of a single molecule and the behavior of a bulk material, providing a dynamic picture of the system in either a solution or solid-state environment. nih.gov
Role As a Precursor in Advanced Materials Science Research
Intermediate in the Synthesis of Functional Organic Frameworks
The rigid and planar structure of the anthraquinone (B42736) unit, along with the presence of multiple reactive sites—the amino and carbonyl chloride groups—positions 1-aminoanthraquinone-2-carbonyl chloride as a promising candidate for the construction of functional organic frameworks (FOFs). In principle, the carbonyl chloride group can readily undergo condensation reactions with multivalent amine or alcohol linkers to form robust amide or ester bonds, facilitating the assembly of porous, crystalline networks.
While the structural characteristics of this compound are well-suited for the design of FOFs, specific examples of its direct use as a primary building block in the synthesis of such frameworks are not extensively documented in publicly available research. However, the broader class of anthraquinone derivatives has been successfully employed in the creation of covalent organic frameworks (COFs) for applications in energy storage and photocatalysis, suggesting the potential utility of this specific precursor.
Building Block for Photoactive and Electroactive Molecules
The anthraquinone core is inherently photoactive, capable of absorbing light in the UV-visible region, and electroactive, with the ability to undergo reversible redox reactions. These properties make this compound a valuable building block for the synthesis of novel molecules with tailored optoelectronic properties. The reactive carbonyl chloride moiety provides a convenient attachment point for various functional groups that can be used to modulate the electronic structure and, consequently, the photoactive and electroactive behavior of the resulting molecules.
Research into related anthraquinone derivatives has shown that modification of the anthraquinone core can lead to compounds with significant potential for applications in areas such as organic electronics and photochemistry. For instance, the strategic addition of electron-donating or electron-withdrawing groups can tune the energy levels of the frontier molecular orbitals, thereby influencing the absorption and emission spectra, as well as the redox potentials.
| Property | Description | Potential Application |
| Photoactivity | Absorption of UV-visible light leading to excited electronic states. | Photocatalysis, photochromic materials |
| Electroactivity | Reversible reduction-oxidation (redox) cycles of the quinone moiety. | Organic batteries, electrochromic devices |
| Tunability | Electronic properties can be modified via derivatization at the carbonyl chloride and amino groups. | Tailored molecular electronics |
Integration into Polymer Synthesis for Tailored Material Properties
The bifunctional nature of this compound, possessing both an amino group and a reactive carbonyl chloride, allows for its potential integration into polymer backbones through polycondensation reactions. This could lead to the development of polymers with intrinsic coloration, redox activity, and potentially enhanced thermal stability, properties conferred by the anthraquinone unit.
By reacting with suitable co-monomers, such as diamines or diols, new classes of polyamides or polyesters containing the anthraquinone moiety could be synthesized. The properties of these polymers could be tailored by the choice of the co-monomer, influencing factors such as solubility, chain flexibility, and the final morphology of the material. While the concept is chemically sound, specific studies detailing the polymerization of this compound and the characterization of the resulting polymers are not widely reported.
Development of Sensing and Detection Platform Components
The functional groups present in this compound suggest its potential utility in the development of chemical sensors. The amino group can act as a recognition site for specific analytes, while the anthraquinone core can serve as a signaling unit. A binding event at the amino group could perturb the electronic structure of the anthraquinone system, leading to a detectable change in its optical or electrochemical properties, such as a color change or a shift in its redox potential.
The carbonyl chloride group offers a convenient handle for the covalent attachment of the molecule to a solid support, such as a polymer film or nanoparticles, which is a critical step in the fabrication of robust and reusable sensing devices. Despite these promising features, the direct application of this compound in the development of specific sensing and detection platforms has not been extensively detailed in the scientific literature.
Contribution to the Creation of Novel Chromophores and Pigment Scaffolds
Historically, the most significant application of 1-aminoanthraquinone (B167232) derivatives has been in the synthesis of dyes and pigments. The compound this compound serves as a key intermediate in the creation of more complex and high-performance chromophores. vdoc.pub The anthraquinone structure itself is a strong chromophore, and the presence of the amino and carbonyl chloride groups allows for the extension of the conjugated system and the introduction of various substituents to fine-tune the color and other properties of the resulting dyes. vdoc.pub
Conclusion and Future Research Perspectives
Summary of Key Synthetic and Reactivity Insights
The synthesis of 1-Aminoanthraquinone-2-carbonyl chloride is primarily achieved through a two-step process. The first step involves the preparation of its precursor, 1-aminoanthraquinone-2-carboxylic acid. A common method for this is the reduction of 1-nitro-anthraquinone-2-carboxylic acid. One documented procedure involves treating the nitro compound with a mixture of hydrazine (B178648) hydrate (B1144303) and aqueous sodium hydroxide (B78521), followed by acidification to precipitate the desired amino acid. researchgate.netprepchem.com Another synthetic route involves the multi-step conversion of simpler starting materials, such as 2-chlorobenzyl chloride and xylene, which undergo reactions including oxidation and ring closure to form a 1-chloroanthraquinone (B52148) carboxylic acid, followed by ammonolysis to yield 1-aminoanthraquinone-2-carboxylic acid. google.comgoogle.com
The second step is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic chemistry, typically accomplished by refluxing the carboxylic acid with a chlorinating agent like thionyl chloride. rsc.org The resulting this compound is a reactive intermediate due to the electrophilic nature of the acyl chloride group. dyestuffintermediates.comchemspider.com
Table 1: Synthesis and Reactivity of this compound
| Step | Reaction | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1A | Precursor Synthesis (Reduction) | 1-nitro-anthraquinone-2-carboxylic acid, Hydrazine hydrate, NaOH | 1-amino-anthraquinone-2-carboxylic acid | researchgate.netprepchem.com |
| 1B | Precursor Synthesis (Multi-step) | 2-chlorobenzyl chloride, Xylene, Oleum (B3057394), Ammonia | 1-amino-anthraquinone-2-carboxylic acid | google.comgoogle.com |
| 2 | Acyl Chloride Formation | 1-amino-anthraquinone-2-carboxylic acid, Thionyl chloride | This compound | rsc.org |
| 3 | Reactivity (Amide Formation) | Hydrazine derivatives, Triethylamine (B128534) | Anthraquinone-based amides (e.g., dye precursors) | rsc.orgdyestuffintermediates.com |
Emerging Research Avenues for Anthraquinone (B42736) Acyl Chlorides
The anthraquinone scaffold is a privileged structure in medicinal chemistry and materials science, making its acyl chloride derivatives valuable building blocks for novel compounds. google.com A significant area of research is the development of new therapeutic agents. Numerous anthraquinone derivatives have been investigated for their cytotoxic activity against cancer cell lines, and the ability to easily form amide or ester linkages from the acyl chloride allows for the creation of libraries of new compounds for biological screening. nih.gov
In materials science, there is growing interest in creating advanced functional materials based on anthraquinones. The planarity and electrochemical properties of the anthraquinone core make it suitable for applications in organic electronics, pigments, and electro-optical devices. google.com this compound can serve as a monomer or a functionalizing agent to synthesize planar dyes, which have specific absorption and fluorescence properties. rsc.org These properties are influenced by the substituents and the extent of acylation on the anthraquinone core.
Potential for Expedited and Sustainable Synthetic Routes
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. For anthraquinone derivatives, this includes creating "green" and scalable synthetic pathways. Research has demonstrated the chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) using sodium hydrosulfide (B80085) (NaHS) in water, presenting a clean, operationally simple, and industrially applicable method for producing the key 1-aminoanthraquinone (B167232) precursor. journalajacr.com
Furthermore, advancements in reaction technology, such as the use of continuous-flow reactors for high-temperature ammonolysis, offer a safer and more efficient alternative to traditional batch processing. mdpi.com This method can reduce reaction times and improve control over hazardous reactions. The use of solid acid catalysts in the initial steps of building the anthraquinone core also contributes to more sustainable practices by replacing more hazardous reagents. google.com Microwave-assisted synthesis under solvent-free conditions is another avenue being explored to drastically reduce reaction times and the use of volatile organic solvents. chemspider.com
Advanced Methodological Development for Synthesis and Characterization
Alongside improvements in synthesis, advanced analytical methods are crucial for the characterization of complex anthraquinone derivatives. The structural elucidation of newly synthesized compounds relies heavily on modern spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements for precise molecular formula determination, while 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H and 13C NMR) are indispensable for detailed structural confirmation of the final products and intermediates. rsc.orgnih.gov
For complex mixtures or natural extracts containing anthraquinones, hyphenated techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are employed for systematic characterization. These methods, combined with tools like mass spectrometry molecular networking, allow for the rapid identification of known and novel anthraquinone compounds within a complex matrix. Computational methods, such as Density Functional Theory (DFT), are also becoming increasingly important for predicting the electrochemical properties and reactivity of anthraquinone derivatives, guiding the design of new functional molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-Aminoanthraquinone-2-carbonyl chloride?
- Methodology : The synthesis typically involves two steps:
Nitration/Reduction : Start with anthraquinone-2-carboxylic acid. Introduce an amino group via nitration (e.g., using mixed acid) followed by reduction with sodium sulfide or catalytic hydrogenation .
Carbonyl Chloride Formation : React the intermediate 1-aminoanthraquinone-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Monitor the reaction via TLC and purify by recrystallization from toluene-hexane mixtures .
- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the carbonyl chloride.
Q. How can spectroscopic techniques confirm the structure of this compound?
- Analytical Workflow :
- IR Spectroscopy : Confirm the presence of the carbonyl chloride group (C=O stretch ~1770 cm⁻¹) and amino group (N-H stretch ~3400 cm⁻¹) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and the absence of carboxylic acid protons. The carbonyl carbon (C=O) appears at ~180 ppm in ¹³C NMR .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C₁₅H₈ClNO₃: 293.01) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved respirators with organic vapor cartridges due to potential respiratory irritation .
- Decomposition Risks : Avoid heating above 200°C, as thermal decomposition releases toxic gases (CO, NOₓ) .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent moisture absorption .
Advanced Research Questions
Q. How can conflicting data on anthraquinone derivative reactivity guide the optimization of nucleophilic substitution reactions with this compound?
- Case Study : Evidence from cyclocondensation of chloroanthraquinones (e.g., 1-chloro-2-phenylethynylanthraquinone) shows that Pd(PPh₃)₂Cl₂/CuI catalysts enhance coupling efficiency with alkynes . However, competing hydrolysis of the carbonyl chloride group may reduce yields.
- Resolution :
- Use anhydrous solvents (e.g., THF, dioxane) and molecular sieves to suppress hydrolysis.
- Optimize catalyst loading (e.g., 2 mol% Pd) and reaction time (15–30 min) to balance reactivity and stability .
Q. What strategies address impurities in this compound synthesized via nitro-reduction pathways?
- Impurity Profile : Common byproducts include residual 1-nitroanthraquinone-2-carboxylic acid and over-reduced amines.
- Purification Methods :
- Chromatography : Use silica gel column chromatography with toluene/ethyl acetate (9:1) to separate unreacted nitro precursors .
- Recrystallization : Purify the final product using a toluene-hexane system, achieving ≥98% purity (verified by HPLC) .
Q. What in vitro models are suitable for assessing the genotoxic potential of this compound?
- Testing Framework :
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift/base-pair mutations .
- Micronucleus Assay : Evaluate chromosomal damage in human lymphocyte cultures exposed to 0.1–10 µM concentrations .
Methodological Challenges and Contradictions
Q. How do discrepancies in anthraquinone sulfonation vs. carbonyl chloride stability impact derivatization studies?
- Conflict : Sulfonation of 1-aminoanthraquinone (using H₂SO₄) proceeds efficiently at 150°C , but the carbonyl chloride group is prone to hydrolysis under acidic conditions.
- Resolution :
- Prioritize sequential functionalization: Perform sulfonation first, then convert the carboxylic acid to carbonyl chloride.
- Use mild acylating agents (e.g., oxalyl chloride) at 0°C to minimize side reactions .
Regulatory and Compliance Considerations
Q. What regulatory standards apply to the use of this compound in academic research?
- Key Guidelines :
- EPA Compliance : Report releases ≥10 lbs under CERCLA (40 CFR 302.4), as anthraquinone derivatives are listed in the Toxic Release Inventory (TRI) .
- OSHA Standards : Adhere to permissible exposure limits (PEL) for airborne particulates (5 mg/m³) under 29 CFR 1910.1000 .
- Documentation : Maintain records of synthesis, purification, and disposal per HG/T 2079-2014 standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
